molecular formula C52H100NO15P B12317227 1-{[2-({[(2R)-2,3-bis(octadecanoyloxy)propoxy](hydroxy)phosphoryl}oxy)ethyl]carbamoyl}-2,5,8,11-tetraoxatetradecan-14-oic acid

1-{[2-({[(2R)-2,3-bis(octadecanoyloxy)propoxy](hydroxy)phosphoryl}oxy)ethyl]carbamoyl}-2,5,8,11-tetraoxatetradecan-14-oic acid

Cat. No.: B12317227
M. Wt: 1010.3 g/mol
InChI Key: CTEBZOUVWTWKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

DSPE-PEG4-acid is typically synthesized through a series of chemical reactions that involve the conjugation of DSPE with PEG and the introduction of a carboxylic acid group. The synthesis often starts with the activation of the carboxyl group of DSPE using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This activated DSPE is then reacted with PEG to form the DSPE-PEG conjugate. Finally, the carboxylic acid group is introduced to complete the synthesis .

Industrial Production Methods

In industrial settings, the production of DSPE-PEG4-acid follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The final product is typically purified using techniques like column chromatography and characterized using NMR (nuclear magnetic resonance) and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

DSPE-PEG4-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of DSPE-PEG4-acid primarily involves its ability to form stable conjugates with other molecules. The hydrophobic DSPE moiety allows for the encapsulation of hydrophobic drugs, while the hydrophilic PEG linker increases the water solubility of the overall compound. The carboxylic acid group enables the formation of stable amide bonds with primary amines, facilitating the conjugation of DSPE-PEG4-acid to various biomolecules .

Properties

Molecular Formula

C52H100NO15P

Molecular Weight

1010.3 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C52H100NO15P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51(57)65-45-48(68-52(58)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-67-69(59,60)66-38-36-53-49(54)47-64-44-43-63-42-41-62-40-39-61-37-35-50(55)56/h48H,3-47H2,1-2H3,(H,53,54)(H,55,56)(H,59,60)

InChI Key

CTEBZOUVWTWKNV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)COCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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